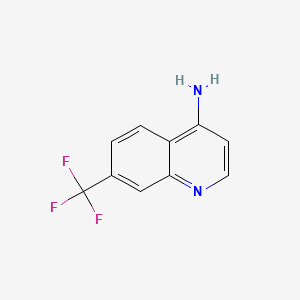

4-Amino-7-(trifluoromethyl)quinoline

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Pharmaceutical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govbohrium.combohrium.com This designation stems from its recurring presence in a vast number of biologically active compounds, including natural products, particularly alkaloids, and synthetic drugs. wisdomlib.orgnih.govresearchgate.net The versatility of the quinoline ring allows for the generation of a large number of structurally diverse derivatives, which has facilitated the development of agents with a broad spectrum of pharmacological activities. nih.gov

Quinoline and its derivatives have demonstrated significant potential across various therapeutic areas. nih.govnih.govnih.gov They are foundational to some of the most important antimalarial drugs in history. bohrium.com Beyond their antiparasitic effects, quinoline-based compounds have been extensively investigated and developed for their antibacterial, anticancer, antiviral, anti-inflammatory, and antifungal properties. nih.govwisdomlib.orgnih.govontosight.aibiointerfaceresearch.comresearchgate.net The ability of the quinoline nucleus to interact with various biological targets, including enzymes and receptors, underscores its importance as a versatile building block in modern drug discovery. numberanalytics.comorientjchem.org This wide range of bioactivity has cemented the quinoline scaffold as an attractive and enduring framework for the design of new therapeutic molecules. bohrium.comnih.gov

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Description |

|---|---|

| Antimalarial | Forms the core of drugs like chloroquine (B1663885), interfering with heme detoxification in the parasite. nih.gov |

| Anticancer | Derivatives have shown to inhibit cancer cell proliferation through various mechanisms, including tyrosine kinase and tubulin polymerization inhibition. nih.govorientjchem.org |

| Antibacterial | The scaffold is present in quinolone antibiotics (e.g., moxifloxacin), which inhibit bacterial DNA gyrase. biointerfaceresearch.comnumberanalytics.com |

| Antiviral | Certain quinoline compounds have been investigated for activity against various viruses. nih.govnih.gov |

| Anti-inflammatory | Exhibits potential in modulating inflammatory pathways. nih.govbiointerfaceresearch.comresearchgate.net |

Rationale for Trifluoromethylation in Molecular Design and Biological Modulation

Trifluoromethylation, the introduction of a trifluoromethyl (-CF₃) group into a molecule, is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. mdpi.comhovione.com The unique characteristics of the -CF₃ group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comnbinno.comwechemglobal.combeilstein-journals.org

Table 2: Key Physicochemical Effects of the Trifluoromethyl Group in Drug Design

| Property | Effect of Trifluoromethylation | Rationale/Benefit |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage, potentially increasing the drug's half-life. mdpi.com |

| Lipophilicity | Increased | Enhances the ability of the molecule to cross biological membranes, improving absorption and distribution. mdpi.combeilstein-journals.org |

| Binding Affinity | Can be enhanced | The group's strong electron-withdrawing nature can modify electronic interactions with the target, potentially improving potency. mdpi.comnbinno.com |

| Bioavailability | Often improved | A combination of increased metabolic stability and lipophilicity can lead to better oral bioavailability. mdpi.comwechemglobal.com |

Historical Context of 4-Aminoquinoline (B48711) Derivatives in Medicinal Chemistry

The history of 4-aminoquinoline derivatives is intrinsically linked to the fight against malaria. The journey began with quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. mmv.org The need for synthetic alternatives, particularly during times of war when natural quinine supplies were disrupted, spurred extensive research programs. taylorandfrancis.com This led to the synthesis of the first 4-aminoquinolines. mmv.org

In 1934, German scientists synthesized Resochin, which would later be known as chloroquine. mmv.org After World War II, chloroquine emerged as a highly effective, well-tolerated, and inexpensive drug for both the treatment and prevention of malaria. mmv.orgtaylorandfrancis.comnih.gov It became the cornerstone of global malaria eradication campaigns for nearly half a century. mmv.orgtaylorandfrancis.com The mechanism of action for 4-aminoquinolines like chloroquine involves accumulating in the parasite's digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death. nih.govtaylorandfrancis.com

However, the extensive use of chloroquine led to the emergence and spread of drug-resistant strains of the Plasmodium falciparum parasite, starting in the late 1950s. mmv.org This critical challenge necessitated the development of new antimalarial agents. nih.govucsf.edu Medicinal chemists modified the basic 4-aminoquinoline structure to create new derivatives, such as amodiaquine, in an effort to overcome resistance. taylorandfrancis.com This ongoing effort to synthesize novel 4-aminoquinoline analogues that are effective against resistant parasite strains continues to be an important area of research, often involving hybridization with other chemical scaffolds. nih.govrsc.orgnih.govhilarispublisher.com

Research Scope and Future Directions for 4-Amino-7-(trifluoromethyl)quinoline

The specific compound this compound represents a targeted effort to combine the proven antimalarial scaffold of 4-aminoquinoline with the beneficial properties of the trifluoromethyl group. Research into this and similar molecules is driven by the hypothesis that the electron-withdrawing trifluoromethyl group at the 7-position can modulate the electronic properties of the quinoline ring system, potentially restoring or enhancing activity against drug-resistant malaria strains. The 7-position of the quinoline ring is known to be critical for antimalarial activity, with an electron-withdrawing group like chlorine being a key feature of chloroquine. youtube.com

The synthesis of this compound and its derivatives is an active area of investigation. nih.gov Synthetic strategies often involve the reaction of a corresponding 4-chloro-7-(trifluoromethyl)quinoline (B56677) intermediate with an appropriate amine, a classic method for producing 4-aminoquinoline derivatives. frontiersin.orgnih.gov

Future research directions for this compound are focused on several key areas:

Antimalarial Efficacy: The primary goal is to conduct extensive in vitro and in vivo testing against a panel of chloroquine-sensitive and chloroquine-resistant Plasmodium strains. ucsf.eduplos.org These studies will determine if the trifluoromethyl substitution confers a significant advantage in overcoming resistance mechanisms.

Mechanism of Action Studies: Investigating whether the compound acts through the traditional 4-aminoquinoline mechanism of heme polymerization inhibition or if it possesses alternative modes of action. plos.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues with modifications to the amino side chain at the 4-position to optimize potency and pharmacokinetic properties. nih.govnih.gov

Exploration of Other Therapeutic Potentials: Given the broad biological activity of the quinoline scaffold, researchers may explore the efficacy of this compound and its derivatives as anticancer or antimicrobial agents. wisdomlib.orgnih.gov

The development of this compound and its analogues could lead to a new generation of 4-aminoquinoline-based drugs that are vital in the ongoing global effort to combat malaria and other diseases. nih.govnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOOIAOULGJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371049 | |

| Record name | 4-Amino-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243666-11-7 | |

| Record name | 4-Amino-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243666-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 7 Trifluoromethyl Quinoline

Development of Efficient Synthetic Routes to 4-Amino-7-(trifluoromethyl)quinoline

The efficient construction of the this compound core is crucial for its subsequent application in drug discovery and materials science. Research efforts have been directed towards developing high-yielding and selective synthetic strategies, including catalyst-free approaches and methods that ensure precise regiochemical outcomes.

Catalyst-Free Approaches for 7-Aminoquinoline (B1265446) Synthesis via Trifluoromethyl Group Integration

Traditional quinoline (B57606) syntheses often necessitate the use of strong acids or metal catalysts at elevated temperatures. nih.gov However, the introduction of a trifluoromethyl group can facilitate catalyst-free reaction pathways. nih.gov A notable example is the reaction of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group. nih.gov This approach provides a direct and efficient route to 2,4-disubstituted 7-aminoquinolines in good yields without the need for a catalyst. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group is key to this enhanced reactivity. nih.gov

Regioselective Synthesis Strategies

The regioselectivity of the quinoline ring formation is a critical aspect of the synthesis. In the catalyst-free condensation of m-phenylenediamine with a trifluoromethyl-substituted 1,3-diketone, the trifluoromethyl group plays a crucial role in directing the regiochemical outcome. nih.gov The initial nucleophilic attack occurs at the ketone group adjacent to the trifluoromethyl group due to its strong electronegativity. nih.gov The subsequent condensation of the second ketone group with the aromatic ring proceeds at the 6-position of the m-phenylenediamine, leading to the formation of the desired 4-CF3-substituted 7-aminoquinoline as a single product with high selectivity. nih.gov This inherent directing effect of the trifluoromethyl group simplifies the synthetic procedure and avoids the formation of unwanted isomers.

Precursor Reactivity and Optimization of Reaction Conditions

The reactivity of the precursors is significantly enhanced by the presence of the trifluoromethyl group. nih.gov For instance, the reaction between m-phenylenediamine and hexafluoroacetylacetone (B74370) can proceed under remarkably mild conditions, even in water at room temperature, highlighting the activating effect of two trifluoromethyl groups. nih.gov Optimization of reaction conditions for the synthesis of 4-aminoquinoline (B48711) derivatives often involves exploring different solvents and temperatures. While some syntheses of 4-aminoquinoline derivatives from 4-chloroquinolines require heating at 120–130 °C, the catalyst-free approach enabled by the trifluoromethyl group offers a more benign alternative. nih.govnih.gov

Synthesis and Characterization of Advanced this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with diverse functionalities and potential applications. These modifications primarily involve substitution at the 4-amino group and the creation of hybrid molecules that combine the quinoline core with other pharmacologically active moieties.

N-Substituted Derivatives and Structural Diversification

A common strategy for structural diversification involves the reaction of 4-chloro-7-(trifluoromethyl)quinoline (B56677) with various primary or secondary amines to yield N-substituted derivatives. This nucleophilic aromatic substitution reaction is a straightforward method to introduce a variety of side chains at the 4-position. For example, a series of 7-trifluoromethyl-4-aminoquinoline derivatives have been synthesized and evaluated for their potential as antileishmanial agents. researchgate.net Similarly, 4-anilinoquinolines with a trifluoromethyl group at the 6-position have been prepared by heating the corresponding 4-chloroquinoline (B167314) with a substituted aniline (B41778). nih.gov

Below is a table summarizing examples of N-substituted this compound derivatives and their synthetic precursors.

| Derivative Name | Precursor 1 | Precursor 2 | Reference |

| N-Substituted 7-trifluoromethyl-4-aminoquinolines | 4-Chloro-7-(trifluoromethyl)quinoline | Various amines | researchgate.net |

| N-(2,5-Dimethoxyphenyl)-6-(trifluoromethyl)quinolin-4-amine | 4-Chloro-6-(trifluoromethyl)quinoline | 2,5-Dimethoxyaniline | nih.gov |

| 2-(7-Trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | 4-Chloro-7-(trifluoromethyl)quinoline | 2-Aminobenzoic acid hydrazide derivative | nih.gov |

Hybrid Molecules Incorporating Other Pharmacophores

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the this compound scaffold to develop novel compounds with potentially enhanced or synergistic biological activities. This approach aims to create multifunctional molecules that can interact with multiple biological targets. For instance, hybrid molecules incorporating the 4-aminoquinoline moiety with other heterocyclic systems have been designed and synthesized to explore their anticancer activities. nih.gov The synthesis of these hybrids often involves multi-step reaction sequences, starting with the functionalization of the this compound core, followed by coupling with another pharmacophoric unit.

The following table provides examples of hybrid molecules based on the 4-aminoquinoline structure.

| Hybrid Molecule Class | Incorporated Pharmacophore | Potential Application | Reference |

| 4-Aminoquinoline-sulfonyl analogs | Sulfonyl group | Anticancer | nih.gov |

| 4-Aminoquinoline-triazine hybrids | Triazine | Antimalarial, Anticancer | |

| 4-Aminoquinoline-imidazole hybrids | Imidazole | Anticancer |

Derivatization for Conjugation and Probe Development

The derivatization of the this compound core is a key strategy for the development of fluorescent probes and for conjugation to other molecules. The amino group at the 4-position and the trifluoromethyl group at the 7-position are pivotal in modulating the photophysical properties of the resulting derivatives, often leading to compounds with strong intramolecular charge-transfer (ICT) characteristics. nih.gov This ICT process is crucial for creating environmentally sensitive fluorescent probes. nih.gov

Research into closely related 7-amino-4-(trifluoromethyl)quinoline derivatives has demonstrated that these compounds can be synthesized through a catalyst-free condensation reaction between m-phenylenediamine and unsymmetrical 1,3-diketones bearing a trifluoromethyl group. nih.gov This approach yields 2,4-disubstituted 7-aminoquinolines that exhibit significant Stokes shifts and serve as effective fluorescent probes for imaging the Golgi apparatus in living cells. nih.gov The derivatization in these cases occurs at the 2 and 4 positions of the quinoline ring, while the 7-amino group acts as a potent electron donor.

Another strategy for derivatization involves the modification of the amino group itself. For instance, palladium-catalyzed C-H activation reactions have been employed to synthesize push-pull type fluorescent amino-quinoline (TFMAQ) derivatives. nih.gov These reactions can introduce aryl groups at the 8-position of the quinoline ring, and N-arylation can also be achieved. nih.gov Such derivatized quinolines have shown utility as fluorescent probes for imaging lipid droplets. nih.gov

While direct derivatization of the 4-amino group of this compound for conjugation is not extensively detailed in the provided search results, the general reactivity of the amino group suggests its suitability for forming amide, sulfonamide, or other linkages to connect the quinoline fluorophore to biomolecules or other targeting moieties. The synthesis of various 4-aminoquinoline derivatives often proceeds through the reaction of a 4-chloro-7-substituted-quinoline with a suitable amine, highlighting the reactivity at the 4-position for forming C-N bonds.

Analytical and Spectroscopic Characterization Methods in Synthetic Research

The synthesis and derivatization of this compound and its analogs necessitate a comprehensive suite of analytical and spectroscopic techniques for structural confirmation and purity assessment. Standard methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (FT-IR and FT-Raman).

X-ray Crystallographic Studies of Novel Derivatives

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and three-dimensional arrangement in the solid state. For fluorescent probes based on the quinoline scaffold, X-ray diffraction studies are instrumental in understanding the structure-property relationships. For example, in studies of push-pull type fluorescent amino-quinoline derivatives, X-ray crystal structure analysis has been used to demonstrate the planar structure between the quinoline ring and an attached phenyl ring at the 7-amino group. nih.gov This planarity is often correlated with high fluorescence emission in the solid state. nih.gov

While specific crystallographic data for derivatives of this compound were not found in the provided search results, data for a related compound, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, illustrates the type of information obtained. This compound was found to crystallize in a monoclinic system with the space group P21/c.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of novel this compound derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to map the proton and carbon frameworks of the molecule. For trifluoromethyl-containing compounds, ¹⁹F NMR is also a powerful tool. A detailed spectroscopic investigation of the closely related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ), provides valuable reference data. dergipark.org.tr The chemical shifts observed in the ¹H and ¹³C NMR spectra of AMTQ dissolved in DMSO-d₆ are summarized below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 2.35 | 24.5 |

| -NH₂ | 6.35 | - |

| H3 | 6.38 | 108.9 |

| H5 | 7.85 | 122.5 |

| H6 | 7.25 | 123.6 |

| H7 | 7.65 | 118.9 |

| C2 | - | 156.8 |

| C4 | - | 151.2 |

| C4a | - | 148.9 |

| C8 | - | 127.8 (q, J(CF) = 31.8 Hz) |

| C8a | - | 121.9 |

| -CF₃ | - | 123.9 (q, J(CF) = 272.1 Hz) |

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Homonuclear Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) are also employed for unambiguous assignment of proton and carbon signals, especially in complex derivatives.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in the molecule. A study on AMTQ provided detailed assignments of the observed vibrational frequencies. dergipark.org.tr

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| N-H stretching | 3450, 3320 | 3451, 3322 |

| C-H stretching (aromatic) | 3080, 3040 | 3081, 3042 |

| C-H stretching (methyl) | 2980, 2920 | 2982, 2924 |

| C=C stretching | 1640, 1580, 1500 | 1641, 1582, 1501 |

| C-N stretching | 1340 | 1342 |

| C-F stretching | 1170, 1130 | 1171, 1132 |

Investigation of Biological and Pharmacological Activities of 4 Amino 7 Trifluoromethyl Quinoline and Its Derivatives

Anticancer Research and Antitumor Efficacy

Derivatives of 4-Amino-7-(trifluoromethyl)quinoline have demonstrated considerable potential as anticancer agents, exhibiting notable efficacy against a variety of cancer cell lines.

Numerous studies have highlighted the potent in vitro antiproliferative effects of this compound derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. For instance, a series of 4-aminoquinoline (B48711) derived sulfonyl analogs were synthesized and evaluated for their cytotoxic effects. nih.gov These compounds showed significant activity against breast cancer cells. nih.gov Similarly, certain pyrimidine (B1678525) thione derivatives have been shown to induce cytotoxicity in both MCF-7 and HCT-116 cell lines. mdpi.com

The antiproliferative efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. For example, specific 1,3-dihydrofuro[3,4-c]quinoline analogues have demonstrated enhanced potency against HCT-116 cells with an IC50 value of 0.014 μM. nih.gov Furthermore, another compound in this class showed robust cellular potencies with IC50 values of 0.008 and 0.012 μM in HCT-116 MTAP-del symmetric dimethylarginine (SMDA) and viability assays, respectively. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 | - | Reported as twice to thrice as potent as doxorubicin (B1662922) | researchgate.net |

| 1,3-dihydrofuro[3,4-c]quinoline analogue 11 | HCT-116 (MTAP-del) | IC50 | 0.014 | nih.gov |

| Compound 4 (MRTX1719) | HCT-116 (MTAP-del) | IC50 (SMDA assay) | 0.008 | nih.gov |

| Compound 4 (MRTX1719) | HCT-116 (MTAP-del) | IC50 (Viability assay) | 0.012 | nih.gov |

| Compound 13 | HCT-116 (MTAP-del) | IC50 | 0.007 | nih.gov |

Research efforts have focused on the synthesis and identification of novel this compound analogues with enhanced anticancer potency. A hybrid pharmacophore approach has been utilized to design and synthesize 4-aminoquinoline derived sulfonyl analogs, leading to the discovery of compounds with substantial potency against breast cancer cell lines. nih.gov For example, the substitution of a thiophenyl-2-carboxylic acid methyl ester on the 7-trifluoromethyl substituted 4-aminoquinoline sulfonamide resulted in a significant increase in potency. nih.gov

One notable derivative, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, was reported to be almost twice to thrice as potent as the established anticancer drug doxorubicin against the MCF-7 cell line. researchgate.net Furthermore, structure-activity relationship (SAR) studies have been instrumental in identifying key structural features necessary for anticancer activity. These studies have indicated that substitutions at the 7th position of the quinoline (B57606) ring, particularly with a -CF3 group, can lead to more potent antigrowth effects on cancer cells. nih.gov

A critical aspect of anticancer drug development is achieving selective toxicity towards cancer cells while minimizing harm to normal, non-cancerous cells. Research on this compound derivatives has shown promising results in this area. For instance, some 4-piperazinylquinoline systems with a -CF3 group at the 7th position have been found to possess potent anticancer activity with higher tumor selectivity. nih.gov

The selectivity of these compounds is often quantified by comparing their efficacy against cancer cell lines versus non-cancer cell lines. For example, certain 4-aminoquinoline derived sulfonyl analogs were tested against breast tumor cell lines (MDA-MB-231, MDA-MB-468, and MCF-7) and matching non-cancer breast epithelial cell lines (184B5 and MCF-10A). nih.gov While some modifications led to a loss of preferential antigrowth effects, others demonstrated a desirable differential response. nih.gov For instance, a particular MTA-cooperative PRMT5 inhibitor exhibited a 40-fold selectivity for HCT-116 MTAP-del cells over MTAP-WT cells. researchgate.net Another compound, MRTX1719, displayed high selectivity of 82-fold and 74-fold in SMDA and viability assays, respectively, for MTAP-del over MTAP-WT HCT-116 cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Non-Cancer/Wild-Type Cell Line | Selectivity Fold | Reference |

|---|---|---|---|---|

| AMG193 | HCT-116 (MTAP-del) | HCT-116 (MTAP-WT) | 40 | researchgate.net |

| MRTX1719 | HCT-116 (MTAP-del) | HCT-116 (MTAP-WT) | 82 (SMDA assay) | nih.gov |

| MRTX1719 | HCT-116 (MTAP-del) | HCT-116 (MTAP-WT) | 74 (Viability assay) | nih.gov |

| Compound 13 | HCT-116 (MTAP-del) | HCT-116 (MTAP-WT) | 133 | nih.gov |

Antimicrobial Research and Efficacy

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents.

The antibacterial activity of quinoline derivatives has been documented against a range of bacteria. While specific data for this compound against Mycobacterium smegmatis is not extensively detailed, related fluoroquinolone compounds have shown efficacy against this organism. The antibacterial potential of novel amino acid derivatives of quinolines has been evaluated against several bacterial strains, including Pseudomonas aeruginosa. mdpi.com Some of these derivatives exhibited moderate activity against Gram-negative bacteria like P. aeruginosa. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity Metric | Value (mg/mL) | Reference |

|---|---|---|---|---|

| Bromine-substituted amino acid quinoline derivative | Pseudomonas aeruginosa | MIC | 1.25 | mdpi.com |

The antifungal properties of quinoline derivatives have been explored, particularly against opportunistic pathogens like Candida albicans. Several studies have reported the synthesis of quinoline derivatives with anti-Candida activity. nih.gov For instance, certain quinoline derivatives linked to a chalcone (B49325) moiety, when combined with fluconazole, have shown good inhibitory activity against C. albicans. nih.gov Halogenated quinoline analogues have also been identified as potent inhibitors of C. albicans growth, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 100 nM. researchgate.net

Information regarding the direct antifungal activity of this compound derivatives against Penicillium chrysogenum is less prevalent in the literature. However, research on P. chrysogenum has led to the characterization of an antifungal protein (PAFC) that effectively inhibits the growth of Candida albicans. scienceopen.com

| Compound/Derivative | Fungal Strain | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| Halogenated quinoline analogues (4 compounds) | Candida albicans | MIC | 100 | researchgate.net |

Antileishmanial Activity against Protozoan Parasites (e.g., Leishmania donovani)

Derivatives of this compound have been synthesized and evaluated for their potential to combat visceral leishmaniasis, a fatal infection caused by the protozoan parasite Leishmania donovani. researchgate.net In response to the growing need for new and safer drugs due to high toxicity, resistance, and prohibitive costs of existing treatments, researchers have explored the efficacy of this quinoline scaffold. researchgate.net

In vitro studies demonstrated significant activity of these derivatives against both forms of the parasite. All tested analogues showed substantial inhibition of L. donovani promastigotes, with inhibition rates ranging from 81% to 99% at a concentration of 10 μM. researchgate.net Furthermore, many of the derivatives exhibited promising in vitro activity against the intracellular amastigote form of the parasite. The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the range of 5.3 to 9.6 μM, showing more potent activity compared to the reference compound chloroquine (B1663885) (IC50 = 15.3 μM) and comparable activity to miltefosine (B1683995) (IC50 = 8.1 μM). researchgate.net

Compounds that showed promising in vitro results were subsequently tested for in vivo efficacy using a Leishmania donovani/hamster model. One particular derivative, compound 6c, demonstrated a significant reduction in parasite load, showing a 76.02% ± 13.60% inhibition of the Leishmania parasite in treated hamsters 27 days post-infection when compared to the untreated control group. researchgate.net These findings underscore the potential of the 7-trifluoromethyl-4-aminoquinoline framework as a basis for developing new antileishmanial agents. researchgate.net

Table 1: In Vitro Antiamastigote Activity of 7-Trifluoromethyl-4-aminoquinoline Derivatives

| Compound | IC50 (μM) against L. donovani Amastigotes |

|---|---|

| 7-Trifluoromethyl-4-aminoquinoline Derivatives (Range) | 5.3 - 9.6 |

| Chloroquine (Reference) | 15.3 |

| Miltefosine (Reference) | 8.1 |

Antimalarial Investigations and Efficacy against Plasmodium falciparum

The 4-aminoquinoline core structure is a well-established pharmacophore in antimalarial chemotherapy, with chloroquine being a historically significant example. hilarispublisher.com However, the emergence of widespread resistance in Plasmodium falciparum has necessitated the development of novel analogues. Research has indicated that modifications to the quinoline ring, particularly the inclusion of a 7-halo substituent, are crucial for antimalarial activity, primarily through the inhibition of hemozoin formation, a critical detoxification process for the parasite. hilarispublisher.com

The incorporation of a trifluoromethyl (-CF3) group, a bioisostere of the chlorine atom, into the quinoline scaffold has been a strategic approach in medicinal chemistry to enhance the efficacy of potential drug candidates. researchgate.net This substitution can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved activity against resistant parasite strains. While much of the literature focuses on the 7-chloro-4-aminoquinoline structure, the investigation into trifluoromethyl-containing analogues is an active area of research aimed at overcoming drug resistance. researchgate.netnih.gov The fundamental mechanism of action for 4-aminoquinolines involves accumulating in the parasite's digestive vacuole and interfering with the polymerization of heme into hemozoin, leading to a buildup of toxic heme that kills the parasite. hilarispublisher.com Derivatives of this compound are investigated for their ability to maintain this mechanism of action against chloroquine-resistant strains of P. falciparum. nih.gov

Research on Other Pharmacological Modalities

Hypotensive Activity and Sympatholytic Mechanisms

A series of 7-(trifluoromethyl)-4-aminoquinolines has been identified as potent hypotensive agents that operate through a novel peripheral sympatholytic mechanism. nih.gov Structure-activity relationship studies have been conducted to understand the key molecular features required for this activity. nih.gov

These compounds have been shown to lower blood pressure in various animal models, including rats, cats, and dogs. nih.govdatapdf.com A notable candidate from this series, losulazine (B1675154) hydrochloride, was selected for clinical development. nih.gov A key characteristic of losulazine's mechanism is that at effective hypotensive doses, it does not block the sympathetic nervous system's response to stimuli. This suggests it may be free from the common side effects that affect other compounds that lower blood pressure by interfering with autonomic neurogenic functions. nih.govdatapdf.com The hypotensive effects of these compounds have been quantified in conscious rats, showing significant reductions in mean arterial blood pressure. datapdf.com

Table 2: Hypotensive Effects of a 7-(Trifluoromethyl)-4-aminoquinoline Derivative (Losulazine) in Conscious Rats

| Compound | Dose (mg/kg) | Change in Mean Arterial Blood Pressure (mmHg) at 4h | Change in Mean Arterial Blood Pressure (mmHg) at 24h |

|---|---|---|---|

| Prazosin (Standard) | 1.5 | -26 | +2 |

| Prazosin (Standard) | 0.5 | -24 | +3 |

| Losulazine (3n) | 50 | -24 | -19 |

| Losulazine (3n) | 15 | -26 | -19 |

Data adapted from a study on 7-(Trifluoromethyl)-4-aminoquinoline hypotensives. datapdf.com A change of 5 mmHg is considered significant. datapdf.com

Potential Applications in Agricultural Chemicals (e.g., Herbicides, Fungicides)

The unique physicochemical properties of the trifluoromethyl group have made it a valuable component in the design of modern agrochemicals. nih.gov While direct studies on this compound for agricultural use are not prominent, the functional role of the trifluoromethylpyridine moiety in existing herbicides provides a strong rationale for its potential application. nih.gov

Trifluoromethyl-containing heterocyclic compounds are present in several commercial herbicides. For example, flazasulfuron (B46402) is a sulfonylurea-type herbicide effective on turf and various crops. Its mode of action is the inhibition of acetolactate synthase (ALS). The trifluoromethyl group on the pyridine (B92270) ring contributes to its biological activity and metabolic pathway. nih.gov Similarly, pyroxsulam, another ALS-inhibiting herbicide used in cereal crops, features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which is critical for its high herbicidal activity. nih.gov The electron-withdrawing nature of the -CF3 group can influence the molecule's absorption, translocation, and interaction with the target enzyme in weeds. These examples suggest that the this compound scaffold could potentially be explored for developing new herbicides or fungicides, leveraging the known bioactivity of the trifluoromethyl group within a heterocyclic system.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Biological Activity

The fundamental structure for the antimalarial activity of 4-aminoquinolines consists of the quinoline (B57606) bicyclic ring system, an amino group at the 4-position, and typically an electron-withdrawing substituent at the 7-position. youtube.com The quinoline scaffold itself is crucial, with its two aromatic rings believed to engage in π-π stacking interactions with hematin (B1673048), a key target in the malaria parasite.

The amino group at the 4-position, connected to a basic side chain, is essential for the drug's accumulation in the acidic food vacuole of the parasite, a mechanism known as pH trapping. researchgate.netnih.govfrontiersin.org The presence of an electron-withdrawing group, such as a halogen or a trifluoromethyl group at the 7-position, is strongly correlated with higher antimalarial potency. youtube.comresearchgate.netnih.gov Modifications at other positions on the quinoline ring, such as substituting the 8-position, generally lead to a loss of activity. youtube.com Furthermore, the nature and length of the side chain attached to the 4-amino group are critical determinants of both potency and the ability to overcome drug resistance. nih.gov

Impact of the Trifluoromethyl Group on Pharmacological Profiles

The trifluoromethyl (-CF3) group is a distinctive substituent in medicinal chemistry, valued for its strong electron-withdrawing nature and metabolic stability. mdpi.com When placed at the 7-position of the 4-aminoquinoline (B48711) scaffold, the -CF3 group significantly influences the compound's physicochemical and pharmacological properties.

Key impacts of the 7-trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to permeate biological membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, which can lead to a longer biological half-life. mdpi.com

Modulation of Basicity : As a potent electron-withdrawing group, it lowers the pKa of the nitrogen atoms in the quinoline ring and the side chain, which affects drug accumulation and target interaction. researchgate.netnih.govresearchgate.net

Biological Activity : Studies have shown that 7-trifluoromethyl-4-aminoquinolines exhibit a range of biological activities. While some analogs show potent antiplasmodial activity, others have been developed as hypotensive agents. nih.govnih.gov However, in some studies against chloroquine-resistant strains of P. falciparum, 7-trifluoromethyl analogs were found to be less active than their 7-chloro counterparts. nih.gov In contrast, other research indicates that derivatives with two trifluoromethyl groups, for instance at the 2- and 8-positions, can exhibit slightly higher in vitro antimalarial activity than those with a single -CF3 group. nih.govnih.gov

Role of Substituents at the 4- and 7-Positions of the Quinoline Ring

The substituents at the C4 and C7 positions of the quinoline ring are primary determinants of the molecule's biological efficacy, particularly in the context of antimalarial activity. The consensus model for potent 4-aminoquinoline antimalarials requires a basic amino side chain at the 4-position and a small, electron-withdrawing group at the 7-position. youtube.comnih.gov

The 4-amino group serves as an attachment point for a flexible side chain, which is crucial for interacting with the biological target and for accumulating the drug in the parasite's digestive vacuole. researchgate.net The substituent at the 7-position, on the other hand, modulates the electronic properties of the entire quinoline ring system, which in turn affects the drug's pKa and its interaction with hematin. researchgate.netnih.govresearchgate.net While chlorine is the most common substituent in clinically used drugs like chloroquine (B1663885), the trifluoromethyl group is another effective electron-withdrawing group utilized in SAR studies. nih.gov

The electronic nature of the substituent at the 7-position plays a significant role in modulating the pKa of both the quinoline ring nitrogen (N1) and the terminal tertiary amino nitrogen of the side chain. researchgate.net Electron-withdrawing groups, such as the trifluoromethyl (-CF3) or chloro (-Cl) groups, decrease the basicity (lower the pKa) of these nitrogen atoms. nih.govresearchgate.net

This modulation is critical for the "pH trapping" mechanism. 4-aminoquinolines need to cross several membranes to reach the parasite's acidic food vacuole (pH ~4.8-5.2). In the more neutral pH of the host cell cytoplasm (~7.4), a significant fraction of the drug is unprotonated and can diffuse across membranes. Upon entering the acidic vacuole, the drug becomes di-protonated, trapping it inside this compartment where it can exert its effect. The pKa values determine the extent of this accumulation. researchgate.net

A study by Kaschula et al. investigated a series of N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines with various substituents at the 7-position and demonstrated a clear correlation between the electron-withdrawing capacity of the substituent (measured by the Hammett constant, σm) and the pKa values. nih.govresearchgate.net

| 7-Substituent (R) | Hammett Constant (σm) | Quinoline N pKa (pKa1) | Side Chain N pKa (pKa2) |

|---|---|---|---|

| -NH₂ | -0.16 | 8.36 | 10.02 |

| -OCH₃ | 0.12 | 8.02 | 9.50 |

| -CH₃ | -0.07 | 8.28 | 9.76 |

| -H | 0.00 | 8.11 | 9.61 |

| -F | 0.34 | 7.55 | 8.95 |

| -Cl | 0.37 | 7.58 | 8.98 |

| -Br | 0.39 | 7.52 | 8.91 |

| -CF₃ | 0.43 | 7.31 | 8.65 |

| -NO₂ | 0.71 | 6.28 | 7.65 |

Data sourced from studies on a series of N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines.

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by crystallizing it into an inert pigment called hemozoin, which is structurally identical to β-hematin. scispace.comresearchgate.net Quinoline drugs interrupt this process by binding to hematin, preventing its crystallization and leading to a buildup of toxic heme that kills the parasite. nih.govnih.govscispace.com

The substituent at the 7-position directly influences this activity. The β-hematin inhibitory activity of 4-aminoquinoline derivatives correlates with both the hematin-quinoline association constant and the electron-withdrawing strength of the 7-substituent. nih.govresearchgate.net A stronger electron-withdrawing group, like -CF3, enhances the drug's ability to inhibit β-hematin formation. researchgate.net This is because the electron-withdrawing nature of the substituent affects the electronic distribution of the quinoline ring, which in turn influences the strength of the π-π stacking interaction between the quinoline and the porphyrin ring of hematin. nih.govresearchgate.net

Contributions of Side Chains to Drug Accumulation and Target Interaction

The side chain attached to the 4-amino position is a critical component for the biological activity of these compounds. nih.gov Its primary roles are to facilitate drug accumulation within the parasite's food vacuole and to properly orient the quinoline nucleus for interaction with its target, hematin. researchgate.netnih.gov

The basicity of the side chain, typically conferred by a terminal tertiary amine, is fundamental to the pH trapping mechanism. researchgate.netfrontiersin.org The pKa of this amine, along with the pKa of the quinoline nitrogen, dictates the degree to which the drug is protonated and trapped in the acidic vacuole. nih.govnih.gov Studies have shown a significant correlation between the level of drug accumulation and its antimalarial potency. nih.gov

Beyond its role in accumulation, the structure of the side chain—including its length, flexibility, and steric bulk—influences the drug's interaction with hematin and its ability to inhibit β-hematin formation. researchgate.netnih.gov Altering the length of the alkyl side chain has been shown to be a strategy to overcome drug resistance in some cases. The side chain does not appear to directly bind to hematin but rather positions the quinoline ring for optimal interaction. researchgate.net The presence of the side chain is also thought to be a key factor in overcoming resistance mechanisms, such as those mediated by the P. falciparum chloroquine-resistance transporter (PfCRT) protein.

Stereochemical Considerations in SAR

Stereochemistry can play a significant role in the biological activity of quinoline derivatives, as different stereoisomers can exhibit varying potencies and toxicities. This is evident in related quinoline antimalarials like mefloquine (B1676156), where the four possible stereoisomers display distinct biological properties. For instance, the (-)-erythro isomer of mefloquine is more toxic than its (+) antipode. mdpi.com

In the context of 4-aminoquinoline derivatives, stereochemistry often becomes a factor when chiral centers are introduced, either in the side chain or in linkers used to create dimeric (bisquinoline) structures. Research on bisquinolines, such as those linked by a cyclohexane-1,2-diamine bridge, has demonstrated that different stereoisomers (e.g., (1R,2R)-(-)-, (1S,2S)-(+)-, and (±)-trans-) exhibit potent antimalarial activity in vivo. oup.com These findings suggest that the specific three-dimensional arrangement of the quinoline moieties and the linker that connects them is crucial for optimal interaction with the biological target. The defined spatial orientation of the molecule can maximize its fit within a putative receptor or its ability to cap the growing faces of β-hematin crystals, thereby enhancing its inhibitory activity. oup.com

Mechanistic Investigations of 4 Amino 7 Trifluoromethyl Quinoline Action

Biochemical Pathway Modulation and Target Engagement

Derivatives of 4-Amino-7-(trifluoromethyl)quinoline have been identified as potent modulators of several critical biochemical pathways, primarily through their engagement with protein kinases. These kinases are pivotal in cell signaling, and their dysregulation is implicated in diseases like cancer.

Research has demonstrated that the 4-aminoquinoline (B48711) core can serve as a scaffold for inhibitors of key kinases involved in carcinogenic pathways. For instance, compounds incorporating this structure have been developed as inhibitors of c-Met, a receptor tyrosine kinase whose signaling is crucial for cell proliferation and migration. nih.gov The binding of these inhibitors to the ATP-binding site of the c-Met kinase domain blocks downstream signaling cascades. nih.gov The trifluoromethyl group often enhances binding affinity by occupying hydrophobic pockets within the kinase domain. nih.gov

Furthermore, 4-anilinoquinoline derivatives, which feature a substituted aniline (B41778) group at the 4-position, have been optimized as potent and selective inhibitors of Cyclin G Associated Kinase (GAK). nih.gov GAK is a regulator of intracellular trafficking and has been implicated in viral entry and cancer progression. nih.gov The interaction of these compounds with GAK can disrupt these pathways, highlighting a targeted therapeutic strategy.

In the context of synthetic lethality for cancer treatment, derivatives of this compound have been investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). acs.orgacs.org In cancers with MTAP gene deletion, PRMT5 becomes a critical survival protein. Inhibitors are designed to bind to the PRMT5-MTA complex, a conformation that is prevalent in MTAP-deleted cancer cells. acs.org The 4-(trifluoromethyl)phenyl group of these inhibitors often occupies a key lipophilic pocket, validating its importance in achieving high-affinity binding and selective target engagement. acs.org

The table below summarizes the kinase targets and associated activities for representative compounds featuring the this compound scaffold.

| Compound Class | Target Kinase | Biological Pathway | Therapeutic Area |

| 4-Anilinoquinolines | Cyclin G Associated Kinase (GAK) | Intracellular Trafficking, Receptor Trafficking | Infectious Disease, Oncology |

| 4,6,7-substituted quinolines | c-Met Receptor Tyrosine Kinase | HGF/c-Met Signaling | Oncology |

| Aminoquinoline Analogues | Protein Arginine Methyltransferase 5 (PRMT5) | Arginine Methylation, Splicing | Oncology (MTAP-deleted cancers) |

| Quinoline (B57606) Derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Angiogenesis | Oncology |

Studies on β-Hematin Inhibitory Activity in Antimalarial Action

The antimalarial activity of 4-aminoquinoline compounds, such as chloroquine (B1663885), is classically attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.gov During its life cycle in human erythrocytes, the parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin, which is biochemically identical to β-hematin. nih.govresearchgate.net

4-aminoquinoline-based drugs are believed to accumulate in the acidic digestive vacuole of the parasite. nih.gov There, they inhibit the formation of β-hematin. nih.govmdpi.com This inhibition leads to a buildup of toxic free heme, which can damage parasite membranes and inhibit essential enzymes, ultimately leading to parasite death. nih.gov

The trifluoromethyl group at the 7-position of the quinoline ring plays a significant role in modulating the compound's antimalarial efficacy. researchgate.net This group is strongly electron-withdrawing and increases the lipophilicity of the molecule. These properties can enhance the drug's ability to cross biological membranes and accumulate in the parasite's digestive vacuole. The electronegativity and steric effects of the trifluoromethyl group can also influence the interaction between the quinoline molecule and heme, potentially augmenting its inhibitory effect on β-hematin polymerization. researchgate.net Studies on various 4-aminoquinoline analogs have established that modifications to the quinoline core, including the addition of a trifluoromethyl group, can help overcome resistance mechanisms that have emerged in parasites against older drugs like chloroquine. acs.orgnih.gov

The general mechanism is as follows:

Accumulation: The 4-aminoquinoline derivative enters the parasite's digestive vacuole.

Heme Binding: The compound binds to free heme (ferriprotoporphyrin IX).

Inhibition: This drug-heme complex prevents the heme from being incorporated into the growing hemozoin crystal.

Toxicity: The resulting accumulation of free heme leads to oxidative stress and membrane damage, killing the parasite. nih.gov

Analysis of Sympatholytic Mechanisms in Hypotensive Agents

A series of this compound derivatives have been identified as effective hypotensive agents that operate through a novel peripheral sympatholytic mechanism. nih.govacs.orgdatapdf.com Unlike many traditional antihypertensive drugs that interfere directly with autonomic neurogenic functions (such as blocking receptors or depleting neurotransmitters), these compounds lower blood pressure without blocking the sympathetic nervous system's response to stimuli at acute effective doses. nih.govacs.orgdatapdf.com This suggests a mechanism that may be free from the common side effects associated with direct interference with autonomic function. nih.gov

Structure-activity relationship (SAR) studies have been conducted on this family of compounds to elucidate the chemical features necessary for their hypotensive activity. nih.gov These studies involved systematic modifications of the side chain attached to the 4-amino group of the 7-(trifluoromethyl)quinoline (B1331143) core. A key derivative from this series, losulazine (B1675154) hydrochloride, was selected for further development based on its potent hypotensive effects and favorable pharmacological profile. nih.govacs.org

The hypotensive effects of several analogs were evaluated in conscious rats, with results demonstrating the importance of the substituents on the piperazine (B1678402) ring linked to the core structure. The data below, adapted from J. M. McCall et al., illustrates the impact of these structural changes on blood pressure. nih.gov

| Compound | R (Substituent on Piperazine) | Change in Mean Arterial Blood Pressure (mmHg) at 4h / 24h (Dose mg/kg) |

| 3a | H | -10 / ia (25) |

| 3d | -SO₂CH₃ | -25 / -20 (25) |

| 3g | -SO₂C₂H₅ | -20 / -10 (25) |

| 3n (Losulazine) | -SO₂(p-F-Ph) | -25 / -25 (25) |

| 3o | -SO₂(p-Cl-Ph) | -20 / -20 (25) |

Data presented as change at 4 hours / change at 24 hours (mg/kg dose tested). "ia" indicates inactive. nih.govdatapdf.com

These findings indicate that an electron-withdrawing sulfonyl group on the piperazine nitrogen is crucial for significant and sustained hypotensive activity. nih.gov The sympatholytic mechanism is described as "novel" because it does not fit into the classic categories of adrenergic receptor blockade or ganglionic blockade, suggesting a unique mode of peripheral action. acs.org

Cellular and Molecular Interaction Studies

At the molecular level, the interactions of this compound derivatives are dictated by the specific architecture of their biological targets. The trifluoromethyl group and the nitrogen atoms of the quinoline ring are key features in these interactions.

In kinase inhibition, for example, the quinoline nitrogen often forms a crucial hydrogen bond with a conserved amino acid residue (like a methionine in the c-Met hinge region) in the ATP-binding pocket, anchoring the inhibitor. nih.gov The planar quinoline ring system participates in π-π stacking interactions with aromatic amino acid side chains, such as phenylalanine or tryptophan. acs.org The 7-(trifluoromethyl)phenyl group extends into hydrophobic pockets, engaging in van der Waals contacts that enhance binding affinity and selectivity. acs.orgacs.org

Studies on PRMT5 inhibitors have used co-crystal structures to visualize these interactions precisely. For instance, the C2-amino group of an aminoquinoline core can form a hydrogen bond with the backbone carbonyl of glutamate, while the tricyclic core engages in π-π stacking with tryptophan and phenylalanine residues. acs.org

Beyond therapeutic target interactions, the inherent photophysical properties of these compounds have been explored. Quinoline derivatives containing both an amino group (electron-donating) and a trifluoromethyl group (electron-withdrawing) can exhibit strong intramolecular charge-transfer (ICT) fluorescence. nih.gov This property makes them sensitive to their local environment, with their fluorescence emission shifting depending on solvent polarity. nih.govresearchgate.net This solvatochromic behavior has been harnessed to develop these molecules as fluorescent probes for live-cell imaging, with some derivatives showing specific localization to organelles like the Golgi apparatus. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. ijastems.org DFT calculations, particularly using functionals like B3LYP, are frequently employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties of quinoline (B57606) derivatives. nih.govresearchgate.netscirp.org These theoretical calculations provide a detailed understanding of the molecule's structural parameters and vibrational modes, which can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.netdergipark.org.tr

For instance, studies on related quinoline structures, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have utilized DFT with various basis sets (cc-pVDZ, cc-pVTZ, and cc-pVQZ) to perform quantum mechanical calculations of spectroscopic and structural properties. researchgate.netdergipark.org.tr The results from these calculations, including bond lengths and angles, are often in good agreement with experimental findings. nih.gov The theoretical vibrational spectra generated through these methods assist in the precise assignment of fundamental vibrational modes observed experimentally. researchgate.netdergipark.org.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

In DFT studies of quinoline derivatives, the HOMO-LUMO energy gap is calculated to understand the charge transfer interactions within the molecule. scirp.org For example, in one study on various quinoline derivatives, the compound with the lowest energy gap (ΔE= 0.130 eV) was identified as the most reactive or "softest" molecule. researchgate.net The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), indicating the likely sites for electrophilic and nucleophilic attacks, respectively. For many quinoline derivatives, the charge density of the HOMO is often located on the quinoline ring and the amino group, while the LUMO's density may be distributed across the quinoline system. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline Derivative A | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Quinoline Derivative B | -6.646 | -1.816 | 4.83 | scirp.org |

| Quinoline Derivative C (Compound E) | Not Specified | Not Specified | 0.130 | researchgate.netuobaghdad.edu.iq |

| Quinoline Derivative D (Compound C) | Not Specified | Not Specified | 0.1609 | researchgate.netuobaghdad.edu.iq |

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). irjweb.com

Chemical Hardness (η) measures the resistance to change in the electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.gov

Chemical Potential (μ) , which is the negative of electronegativity, describes the escaping tendency of electrons from an equilibrium system. irjweb.com

Electronegativity (χ) is the power of an atom or group to attract electrons towards itself. irjweb.com

Electrophilicity Index (ω) measures the propensity of a species to accept electrons. irjweb.com A higher electrophilicity index indicates a good electrophile, while a lower value suggests it is more likely to act as a nucleophile.

These parameters are widely used in structure-activity relationship (SAR) studies to predict the behavior of molecules. ijcce.ac.ir For example, a high electronegativity value for a quinoline derivative suggests that the compound is capable of exhibiting certain biological activities. irjweb.com

| Parameter | Value (eV) | Reference |

|---|---|---|

| Chemical Hardness (η) | 2.2435 | irjweb.com |

| Chemical Potential (μ) | -4.0531 | irjweb.com |

| Electronegativity (χ) | 4.0531 | irjweb.com |

| Electrophilicity Index (ω) | 3.6599 | irjweb.com |

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the stability of ligand-protein complexes and the nature of their interactions. nih.govresearchgate.net For quinoline derivatives, MD simulations are employed to understand their adsorption onto surfaces or their binding dynamics within the active site of a biological target, such as an enzyme. nih.govresearchgate.net

In the context of drug design, MD simulations are often performed after molecular docking to assess the stability of the predicted binding pose. researchgate.net A simulation of a quinoline derivative complexed with a target protein, like the SARS-CoV-2 main protease, can reveal the stability of the complex through analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG). nih.govresearchgate.net These analyses help confirm if the ligand remains stably bound in the active site and can elucidate the key intermolecular interactions, such as hydrogen bonds, that contribute to binding affinity. researchgate.net For instance, simulations can show that a quinoline derivative forms a stable complex with its target, exhibiting stronger structural stability than a reference drug. nih.gov

Molecular Modeling and Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. researchgate.net

Derivatives of 4-Amino-7-(trifluoromethyl)quinoline have been the subject of molecular docking studies to explore their potential as therapeutic agents. For example, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid was investigated as a potential anti-influenza virus agent by docking it into the active site of the influenza RNA polymerase. mdpi.com The docking results revealed key interactions, such as Pi-Pi stacking with specific amino acid residues, which helped to explain its biological activity. mdpi.com

Docking studies on various quinoline derivatives against targets like HIV reverse transcriptase and bacterial proteins have demonstrated their potential inhibitory activities. researchgate.netnih.gov The docking score, a numerical value that estimates the binding affinity (e.g., in kcal/mol), is used to rank compounds, with a more negative score indicating a stronger predicted binding. researchgate.netuobaghdad.edu.iq These studies are essential for structure-activity relationship (SAR) analysis, revealing how different substituents on the quinoline scaffold affect binding affinity. nih.gov

| Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline Derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 | nih.gov |

| Quinoline Derivative (Compound C) | E. coli Gyrase B | -8.562 | researchgate.netuobaghdad.edu.iq |

| Quinoline Derivative (Q3Cl4F) | MAO-B | -8.37 | nih.gov |

| Quinoline Derivative (Compound B) | Staphylococcus aureus target | -7.562 | researchgate.netuobaghdad.edu.iq |

| Quinoline Derivative (Q3Cl4F) | MAO-A | -7.24 | nih.gov |

Correlation of Computational Data with Experimental Biological Activities

A primary goal of computational studies in drug discovery is to establish a strong correlation between theoretical predictions and experimental results. The insights gained from DFT calculations, molecular docking, and MD simulations are used to rationalize observed biological activities and to guide the synthesis of more potent compounds. mdpi.com

For example, a study on anti-influenza agents started with molecular docking to screen for potential inhibitors. Compounds with favorable docking scores were then synthesized and tested for their biological activity. mdpi.com The experimental results confirmed that 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid exhibited moderate anti-influenza activity, validating the initial computational screening. mdpi.com Further analysis revealed that the presence of electron-withdrawing groups, such as the trifluoromethyl group at the 7-position of the quinoline ring, contributed to better anti-influenza activity, a finding supported by both computational and experimental data. mdpi.com

Similarly, the quantum chemical descriptors derived from DFT can be correlated with biological activity. The reactivity and stability predicted by the HOMO-LUMO energy gap can explain why certain derivatives are more biologically active than others. researchgate.net By integrating these diverse computational approaches, researchers can build robust models that not only explain existing data but also accurately predict the therapeutic potential of new molecular entities based on the this compound scaffold.

Advanced Research Applications and Novel Uses

Development of Fluorescent Probes and Bioimaging Agents

The intrinsic fluorescence of 4-Amino-7-(trifluoromethyl)quinoline and its derivatives has been extensively harnessed to create probes for visualizing and studying cellular processes. Quinoline-based fluorescent probes are valued in bioimaging for their utility in cellular staining, tracking biomolecules, and detecting specific analytes within living organisms.

Quinolines that feature both an amino group and a trifluoromethyl group, such as this compound, are known to exhibit strong fluorescence characterized by an intramolecular charge-transfer (ICT) mechanism. The presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group creates a "push-pull" system. Upon excitation with light, an electron is effectively transferred from the amino group (donor) to the trifluoromethyl-substituted part of the quinoline (B57606) ring (acceptor).

This ICT process is crucial as it leads to a fluorescent state with a large dipole moment, making the emission highly sensitive to the polarity of the surrounding environment. A key characteristic of this ICT fluorescence is a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. For instance, trifluoromethyl-substituted 7-aminoquinolines demonstrate significant shifts in their emission spectra when moving from nonpolar to highly polar solvents. This property is highly advantageous in bioimaging as it helps to minimize self-quenching and reduces interference from autofluorescence, thereby improving the signal-to-noise ratio.

Derivatives of 7-aminoquinolines containing a trifluoromethyl group have been successfully applied as selective fluorescent probes for imaging the Golgi apparatus in living cells. chemimpex.com Researchers have discovered that certain 2,4-disubstituted 7-aminoquinolines can specifically accumulate in the Golgi of various cell lines, including HeLa, U2OS, and 4T1 cells. chemimpex.com

These probes have demonstrated excellent performance in live-cell imaging, showing good brightness and photostability. chemimpex.com Their utility extends to advanced imaging techniques, including two-photon fluorescence microscopy, which allows for deeper tissue penetration and reduced phototoxicity compared to conventional one-photon microscopy. chemimpex.com The ability of these dyes to maintain their specific localization with Golgi markers even during cell division (mitosis) highlights their robustness as bioimaging agents. chemimpex.com These findings present new avenues for developing cost-effective and highly specific probes for studying the structure and function of the Golgi apparatus. chemimpex.com

A closely related compound, 7-Amino-4-trifluoromethyl-2-(1H)-quinolinone (cs124-CF3), has proven to be a highly effective "antenna" molecule, or sensitizer, for the luminescence of lanthanide ions, particularly europium (Eu³⁺). In time-resolved fluorescence (TRF) assays, lanthanide chelates are prized for their long-lived emission signals (lasting milliseconds) and sharp, distinct emission peaks. This allows their signal to be distinguished from the short-lived background fluorescence common in biological samples.

The sensitizer's role is to absorb excitation light efficiently and then transfer that energy to the lanthanide ion, which then emits its characteristic light. The trifluoromethyl group on the quinoline structure significantly enhances this process for europium. When cs124-CF3 is covalently attached to chelating agents like DTPA (diethylenetriaminepentaacetic acid) and bound to europium, the resulting complex is significantly brighter than its non-fluorinated counterpart.

Detailed research findings have quantified this enhancement:

Increased Brightness : The emission from the DTPA-cs124-CF3-Eu³⁺ complex is approximately three times brighter than the complex with the non-fluorinated parent compound, 7-amino-4-methyl-2-(1H)-quinolinone (cs124).

Longer-Wavelength Excitation : The presence of the trifluoromethyl group shifts the excitation wavelength about 15 nm to the red, allowing for excitation at 355 nm and 365 nm, which matches common laser sources.

Long Excited-State Lifetimes : The resulting complexes exhibit the long-lived luminescence characteristic of lanthanides, crucial for TRF applications.

| Compound | Excited-State Lifetime (ms) | Relative Brightness vs. Non-fluorinated Analogue |

|---|---|---|

| DTPA-cs124-CF3-Eu³⁺ | 0.62 | ~3x |

| TTHA-CS(CF3)-Eu³⁺ | 1.19 | ~1.7x |

These properties establish that trifluoromethylated aminoquinolines are valuable sensitizers for developing highly sensitive probes for use in time-resolved fluorescence assays.

Exploration in Materials Science for Advanced Materials and Dyes

Beyond its utility in biological imaging, this compound serves as a versatile building block in materials science for the synthesis of advanced functional materials and dyes. chemimpex.com The unique electronic properties conferred by the trifluoromethyl group make this quinoline derivative an attractive component for creating novel compounds with tailored characteristics.

The trifluoromethyl group is known to increase the electron-transporting capabilities of molecules and reduce intermolecular stacking. These are desirable traits for materials used in organic light-emitting diodes (OLEDs). While direct application of this compound in commercial OLEDs is not widely documented, its structural motifs are relevant to the design of phosphorescent materials. Furthermore, derivatives of α-trifluoromethylated quinolines have been investigated as a new class of safe and storable photoinduced-electron transfer (PET) donors. nih.gov These compounds can initiate radical polymerization reactions, a fundamental process in creating a wide range of polymers. nih.gov They function as both the photosensitizer and the electron donor, simplifying the initiation process for creating high-molecular-weight polymers. nih.gov The potential to use this class of compounds to create advanced polymers and coatings highlights its importance as a foundational chemical for materials innovation.

Patents and Clinical Development Research

Analysis of Patented Applications and Therapeutic Claims

The patent literature reveals a focused effort on harnessing the therapeutic potential of 4-Amino-7-(trifluoromethyl)quinoline and its analogs, primarily targeting cardiovascular ailments. A key patent in this area specifically claims antihypertensive compounds derived from this scaffold. The central therapeutic claim revolves around the ability of these compounds to lower blood pressure.

The core structure claimed in these patents is a 4-aminoquinoline (B48711) moiety with a trifluoromethyl group at the 7-position. The claims often encompass a range of substituents at the 4-amino position, indicating a broad scope of protection for various derivatives. The primary therapeutic application cited is for the treatment of hypertension.

Table 1: Patented Applications of this compound Derivatives

| Patent ID | General Structure | Therapeutic Claim | Key Structural Features |

|---|---|---|---|

| US3978055A | 4-{[7-(Trifluoromethyl)-4-quinolinyl]amino}benzoic acid derivatives | Antihypertensive | A benzoic acid moiety linked to the 4-amino group of the 7-(trifluoromethyl)quinoline (B1331143) core. |

| US4053614A | Substituted piperidino and 1,2,5,6-tetrahydropyridino derivatives | Antihypertensive | Heterocyclic rings attached to the 4-amino position of the 7-(trifluoromethyl)quinoline scaffold. justia.com |

Preclinical Development Status of Key Derivatives (e.g., Losulazine (B1675154) Hydrochloride)

Among the derivatives of this compound, Losulazine Hydrochloride emerged as a significant candidate that progressed to preclinical and even early clinical development. Preclinical studies have been instrumental in elucidating its mechanism of action and cardiovascular effects.

Research conducted on conscious cynomolgus monkeys demonstrated that acute oral administration of losulazine hydrochloride induces dose-related hypotensive responses. nih.gov This effect is achieved without significant alterations in heart rate, a desirable characteristic for an antihypertensive agent. The hypotensive effect was associated with reductions in both peripheral vascular resistance and cardiac output. nih.gov

Crucially, preclinical investigations revealed that the hypotensive activity of losulazine is dependent on sympathetic neuronal activity. nih.gov The mechanism of action was determined to be the depletion of norepinephrine (B1679862) from postganglionic adrenergic neurons, a mode of action similar to that of reserpine. nih.gov This norepinephrine-depleting activity is central to its blood pressure-lowering effects. A clinical study involving 32 patients with hypertension showed that losulazine effectively lowered blood pressure. nih.gov

Table 2: Preclinical Profile of Losulazine Hydrochloride

| Preclinical Study Type | Key Findings |

|---|---|

| Pharmacodynamics | Induces dose-dependent hypotension. nih.gov |

| Reduces peripheral vascular resistance and cardiac output. nih.gov | |

| Mechanism of Action | Acts as a peripheral norepinephrine-depleting agent. nih.gov |

| Dependent on sympathetic neuronal activity. nih.gov | |

| Safety Pharmacology | No significant alterations in heart rate at effective doses. nih.gov |

| Did not cause orthostatic hypotension in nonhuman primates. nih.gov |

Q & A

Q. What are the established synthetic routes for 4-amino-7-(trifluoromethyl)quinoline?

The compound is typically synthesized via:

- Friedel-Crafts Cyclization : Intramolecular Friedel-Crafts reactions of trifluoromethylated (arylaminomethylene)malononitriles .

- Palladium-Catalyzed Cyclization : 6-endo-trig Heck reactions for constructing fluoroalkyl quinolines, adaptable for trifluoromethyl derivatives .

- Nucleophilic Substitution : Starting from 4-chloro-7-(trifluoromethyl)quinoline, reacting with amines in the presence of triethylamine and N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 100–120°C) .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- 1H NMR Spectroscopy : To confirm substitution patterns (e.g., chemical shifts for amino and trifluoromethyl groups) .

- Melting Point Analysis : Used to verify purity (e.g., derivatives like N1,N7-bis-(2,8-bis-trifluoromethylquinolin-4-yl)-heptane-1,7-diamine melt at 102°C) .

- Yield Calculation : Reported yields range from 41% to 60% for diamine-linked derivatives .

Q. What basic biological activities are associated with this compound?

- Antimycobacterial Activity : Derivatives with bis-trifluoromethyl groups show efficacy against Mycobacterium tuberculosis .

- Anticancer Potential : Amino-substituted quinoline derivatives exhibit activity in cell-based assays, likely through apoptosis induction .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Strategies include: